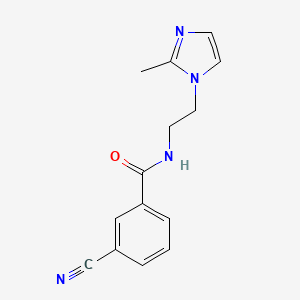![molecular formula C21H22N4O3S2 B2612513 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392295-84-0](/img/structure/B2612513.png)
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C21H22N4O2S21. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through a series of reactions involving the corresponding aniline, oxoethyl group, and thiadiazolyl group2.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H22N4O2S21. It contains a thiadiazolyl group attached to an ethoxybenzamide group via a sulfanyl linker. Additionally, it has a dimethylanilino group attached to the thiadiazolyl group via an oxoethyl linker1.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions at the aniline, oxoethyl, or thiadiazolyl groups2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. However, specific data for this compound is not available in the resources I have accessed.Scientific Research Applications
Enzyme Inhibition
Research has identified certain sulfonamide derivatives, including those with thiadiazole moieties, as potent inhibitors of carbonic anhydrase isozymes (hCA I and II), which play a critical role in almost all living organisms for the synthesis of bicarbonate ion from carbon dioxide and water. These inhibitors have shown activity in the nanomolar range against these isozymes, highlighting their potential in therapeutic applications and scientific research aimed at understanding enzyme functions and designing enzyme inhibitors (Gokcen et al., 2016).
Antimicrobial Activity
Compounds with thiadiazole structures have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their high selectivity and low toxicity in mammalian cells suggest their potential as new antituberculosis agents (Karabanovich et al., 2016). Additionally, certain aminobenzolamide derivatives have been found to exhibit antifungal activities against Aspergillus and Candida species, indicating their utility in developing new antifungal treatments (Mastrolorenzo et al., 2000).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use1. Specific safety and hazard information would typically be provided with the compound when purchased for research purposes.
Future Directions
The future directions for this compound would likely depend on the results of research studies. These could include further investigation into its synthesis, reactions, mechanism of action, and potential applications.
Please note that this information is based on the resources available and may not be complete or entirely accurate. For detailed and specific information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-4-28-16-8-6-15(7-9-16)19(27)23-20-24-25-21(30-20)29-12-18(26)22-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNIZNXXBMPPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

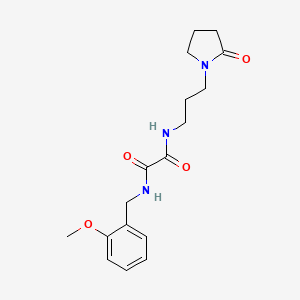
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2612433.png)
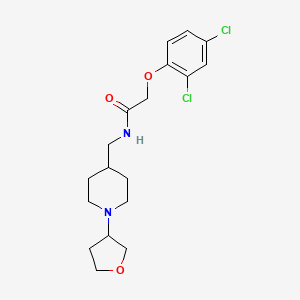

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)
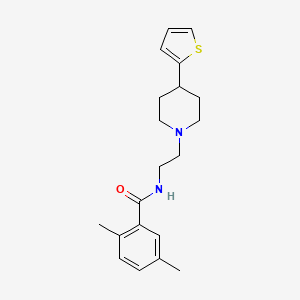
![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)
![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)
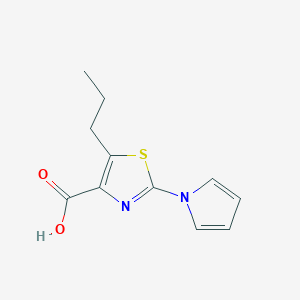
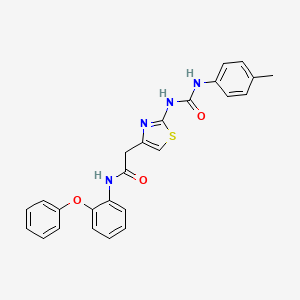
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
